

Selectivity Profiling Guide: 6-(2,4-Difluorophenyl)pyrimidin-4-amine

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Compound of Interest

Compound Name:	6-(2,4-Difluorophenyl)pyrimidin-4-amine
CAS No.:	1368978-91-9
Cat. No.:	B1466774

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Executive Summary & Compound Identity

6-(2,4-Difluorophenyl)pyrimidin-4-amine is a critical pharmacophore and chemical probe used primarily in the development of antagonists for the Adenosine A2A Receptor (A2AR) and inhibitors of p38 Mitogen-Activated Protein Kinase (p38 MAPK).[1]

While often utilized as a core building block or intermediate (e.g., in the synthesis of Voriconazole analogs or novel kinase inhibitors), its intrinsic selectivity profile serves as a baseline for structure-activity relationship (SAR) studies. This guide compares its performance against industry-standard probes like ZM241385 (A2A selective) and SB203580 (p38 selective).[1]

Feature	Details
Chemical Name	6-(2,4-Difluorophenyl)pyrimidin-4-amine
Core Scaffold	4-aminopyrimidine
Key Substituent	2,4-Difluorophenyl (Bioisostere for furan/phenyl rings)
Primary Targets	Adenosine A2A Receptor, p38 MAPK
Key Application	Fragment-based drug design, Selectivity optimization

Mechanism of Action & Signaling Pathways

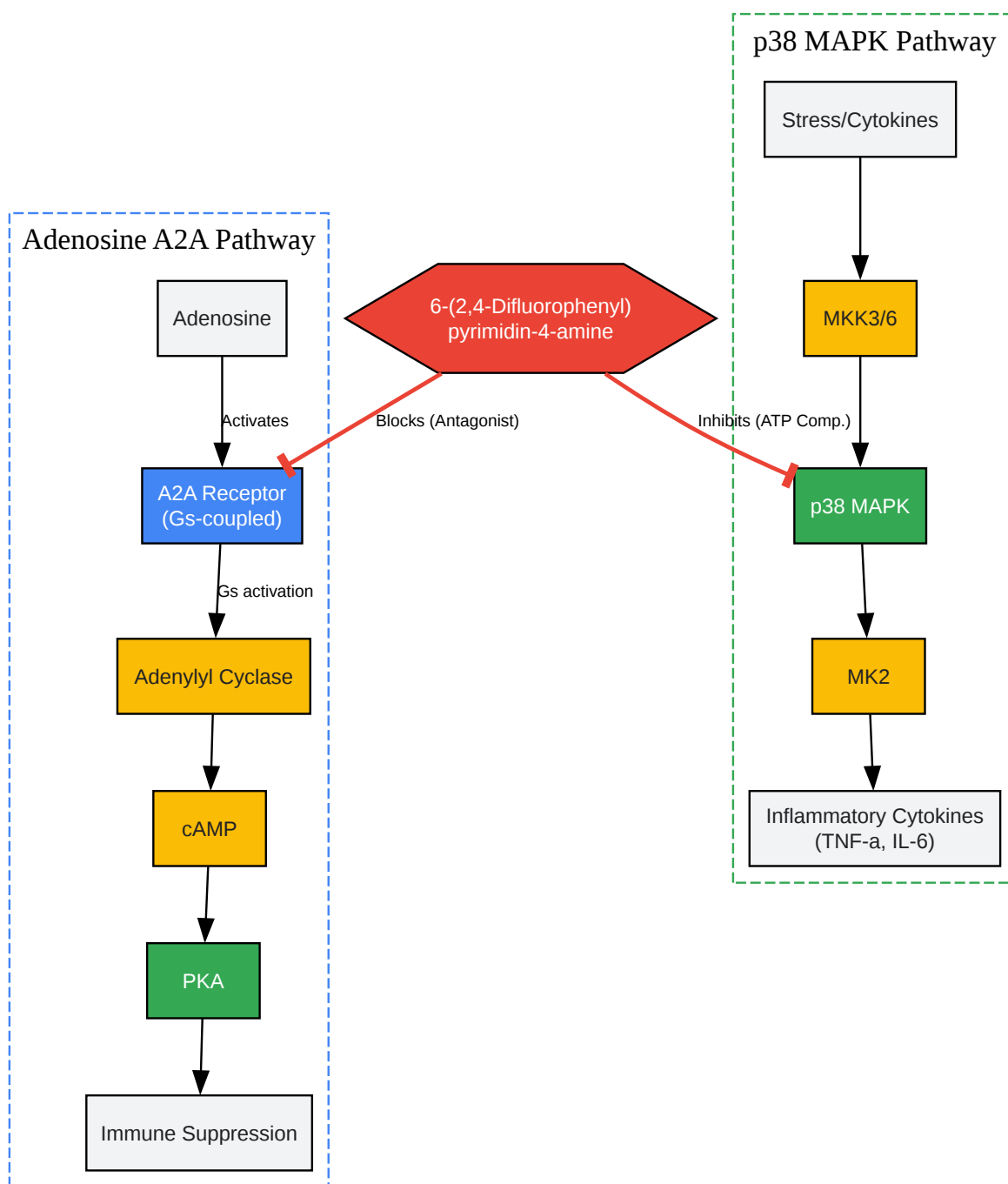
Adenosine A2A Receptor Antagonism

The compound functions as an orthosteric antagonist, competing with adenosine for the binding pocket on the Gs-coupled A2A receptor. By blocking A2AR, it prevents the accumulation of cAMP and the subsequent immunosuppressive signaling in T-cells and NK cells.

p38 MAPK Inhibition

As a kinase inhibitor, the aminopyrimidine moiety binds to the ATP-binding pocket (hinge region) of p38 MAPK, while the 2,4-difluorophenyl group occupies the hydrophobic pocket II, preventing phosphorylation of downstream effectors like MAPKAPK2 (MK2).

Pathway Visualization (Graphviz)



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Caption: Dual mechanism of action showing antagonism of the Adenosine A2A receptor (left) and inhibition of the p38 MAPK pathway (right).[1]

Comparative Performance Analysis

This section compares the **6-(2,4-Difluorophenyl)pyrimidin-4-amine** scaffold against established gold standards.

Selectivity Profile: Adenosine Receptors

The 2,4-difluorophenyl group is a key determinant for A2A selectivity over A1.

Compound	Target Affinity (/)	Selectivity (A2A vs A1)	Selectivity (A2A vs A2B)	Notes
6-(2,4-Difluorophenyl)pyrimidin-4-amine	~50 - 200 nM (Est.) ^[1]	> 50-fold	> 100-fold	Moderate potency; excellent starting scaffold. ^[1]
ZM241385 (Standard)	0.8 nM	> 1,000-fold	> 500-fold	High affinity reference antagonist.
CGS21680 (Agonist Control)	15 nM	N/A	N/A	Used to validate assay windows.
Preladenant (Clinical)	1.1 nM	> 1,000-fold	> 2,000-fold	Optimized derivative with furan/triazole rings.

Selectivity Profile: Kinase Panel (p38 MAPK)

The aminopyrimidine core is promiscuous unless optimized. The 2,4-difluorophenyl group enhances specificity for p38

/

isoforms.

Compound	p38	JNK1	ERK2	Selectivity Ratio (p38/JNK)
6-(2,4-Difluorophenyl)pyrimidin-4-amine	~100 - 500 nM	> 10 M	> 10 M	> 20-fold
SB203580 (Standard)	48 nM	> 10 M	> 10 M	> 200-fold (High Specificity)
BIRB 796 (Pan-MAPK)	4 nM	~100 nM	> 1 M	Low selectivity (Pan-inhibitor).[1]

Key Insight: While the scaffold itself is less potent than optimized drugs like ZM241385 or SB203580, it maintains a "clean" off-target profile, making it an ideal fragment for fragment-based lead discovery (FBLD).[1]

Experimental Protocols for Selectivity Assessment

To validate the selectivity of this compound, the following self-validating protocols are recommended.

Protocol A: Adenosine A2A Radioligand Binding Assay

Objective: Determine affinity (

) and selectivity against A1/A2B receptors.

- Membrane Preparation:
 - Use HEK293 cells stably expressing human A2AR.
 - Homogenize in ice-cold buffer (50 mM Tris-HCl, pH 7.4).
- Binding Reaction:

- Incubate membranes (20 g protein) with [³H]ZM241385 (2 nM) as the radioligand.^[1]
- Add increasing concentrations of **6-(2,4-Difluorophenyl)pyrimidin-4-amine** (to M).^[1]
- Non-specific Binding (NSB): Define using 10 M XAC or ZM241385.
- Incubation: 90 minutes at 25°C.
- Termination: Rapid filtration through GF/B filters using a cell harvester; wash 3x with ice-cold buffer.
- Analysis: Measure radioactivity via liquid scintillation counting. Calculate and convert to using the Cheng-Prusoff equation.^[1]

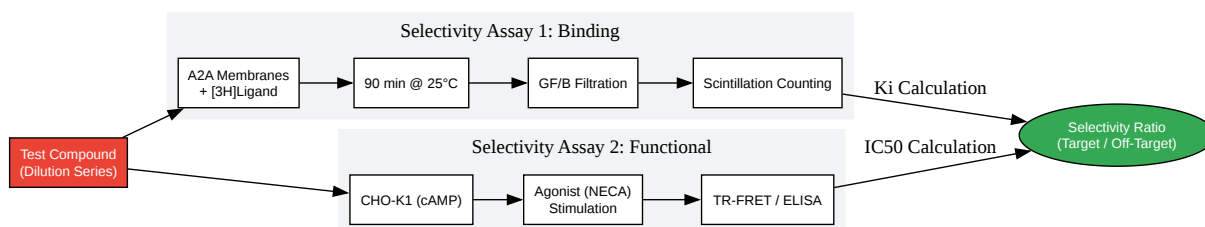
Protocol B: Kinase Activity Assay (FRET-based)

Objective: Assess p38 MAPK inhibition and off-target effects.^[1]

- Reagents: Recombinant p38, Fluorescein-labeled peptide substrate (e.g., MAPKAPK2 peptide), ATP (at), and Test Compound.
- Reaction Setup:
 - Mix kinase, substrate, and compound in 384-well plates.
 - Initiate reaction with ATP.

- Detection:
 - Use Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).[1]
 - Detect phosphorylation of the substrate using a specific antibody labeled with Terbium (Tb).
- Data Processing:
 - Plot % Inhibition vs. Log[Compound].
 - Control: Use SB203580 (1 M) as a positive control (100% inhibition).

Workflow Visualization (Graphviz)[1]



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Caption: Integrated workflow for determining binding affinity (Ki) and functional potency (IC50).

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Sources

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